![molecular formula C9H11N3O2S B2625317 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid CAS No. 1176761-60-6](/img/structure/B2625317.png)
5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives involves various methods. One common method is the aromatic nucleophilic substitution of a precursor molecule with different amines and triazole-2-thiol . Another approach involves the intramolecular cyclization of a precursor molecule .Molecular Structure Analysis
The molecular structure of triazoles includes a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions due to their versatile nature. For instance, they can participate in aromatic nucleophilic substitution reactions . They can also undergo intramolecular cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary depending on their specific structure and substituents. For instance, some triazoles exhibit cytotoxicity at certain concentrations .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . They can neutralize free radicals in the body, which may help prevent chronic diseases and improve overall health.
Analgesic and Anti-inflammatory Activity
Both triazole and thiazole derivatives have been reported to possess analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of conditions involving pain and inflammation.
Antimicrobial and Antifungal Activity
Triazole and thiazole compounds have shown antimicrobial and antifungal activities . They could be used in the development of new drugs to treat various bacterial and fungal infections.
Antiviral Activity
Thiazole derivatives have demonstrated antiviral properties . This suggests potential use in the treatment of viral diseases.
Diuretic Activity
Thiazole derivatives have been found to act as diuretics . They could be used to increase urine production in the body, helping to remove excess salt and water.
Anticonvulsant and Neuroprotective Activity
Thiazole derivatives have shown anticonvulsant and neuroprotective activities . This suggests potential applications in the treatment of neurological disorders such as epilepsy.
Antitumor or Cytotoxic Activity
Both triazole and thiazole derivatives have been reported to possess antitumor or cytotoxic activities . They could be used in the development of new anticancer drugs.
Material Science Applications
Due to their electron-deficient nature, triazole compounds exhibit excellent electron-transport and hole-blocking properties, making them promising organic materials in material science applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-3-propan-2-yl-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-4(2)7-10-11-9-12(7)5(3)6(15-9)8(13)14/h4H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHNWZIGPDZSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NN=C(N12)C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

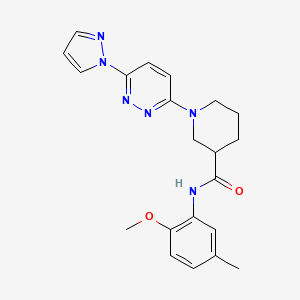

![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/no-structure.png)

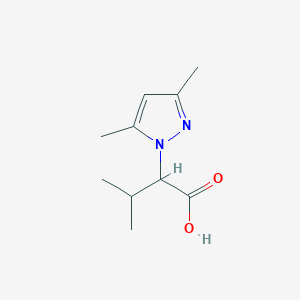
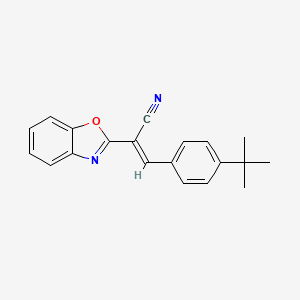
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2625245.png)
![N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2625246.png)
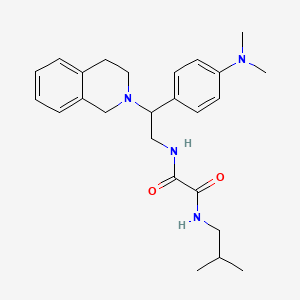
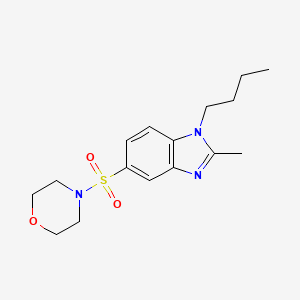
![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-5-carboxylic acid](/img/structure/B2625251.png)
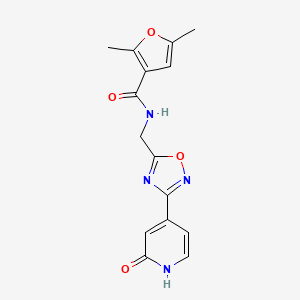
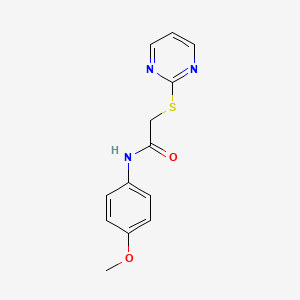
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B2625257.png)